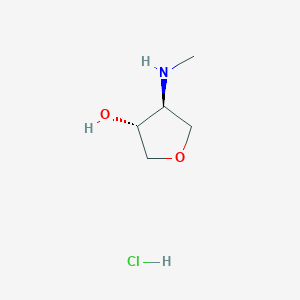
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2ClF3N2O2 It is a pyridine derivative characterized by the presence of chloro, nitro, and trifluoromethyl groups
Mechanism of Action
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Tfmps are known to exhibit numerous pharmacological activities . The trifluoromethyl group (-CF3) is a key pharmacophore in many FDA-approved drugs . The unique properties of the fluorine atom and the pyridine structure contribute to the compound’s interaction with its targets .
Biochemical Pathways
Tfmps and their derivatives have been used in the protection of crops from pests , suggesting that they may interfere with biochemical pathways in pests.
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides .
Biochemical Analysis
Biochemical Properties
It is known that trifluoromethylpyridines, a group of compounds to which 3-Chloro-6-nitro-2-(trifluoromethyl)pyridine belongs, interact with various enzymes and proteins . The nature of these interactions is largely dependent on the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Cellular Effects
Trifluoromethylpyridines have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that trifluoromethylpyridines can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-nitro-2-(trifluoromethyl)pyridine typically involves the nitration of 2-chloro-6-(trifluoromethyl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of continuous flow technology also enhances the efficiency of the process and reduces the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Reduction: 3-Chloro-6-amino-2-(trifluoromethyl)pyridine.
Oxidation: Oxidized derivatives, although these are less commonly studied.
Scientific Research Applications
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological pathways in pests.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: Similar structure but different positioning of the nitro group.
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the nitro group, leading to different chemical reactivity and applications.
2-Chloro-6-(trichloromethyl)pyridine: Contains a trichloromethyl group instead of a trifluoromethyl group, resulting in different chemical properties.
Uniqueness
3-Chloro-6-nitro-2-(trifluoromethyl)pyridine is unique due to the combination of its chloro, nitro, and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-6-nitro-2-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N2O2/c7-3-1-2-4(12(13)14)11-5(3)6(8,9)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJHZQRADWPUEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805474-71-8 |
Source


|
| Record name | 3-chloro-6-nitro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((4-Hydroxypiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2749780.png)


![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)






![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2749795.png)


![3-[(2,4-dimethoxyphenyl)methyl]-3-(4-iodophenyl)-1-phenylthiourea](/img/structure/B2749803.png)
